molecular formula C10H14N2O B060770 (R)-N-(4-(1-Aminoethyl)phenyl)acetamide CAS No. 177948-74-2

(R)-N-(4-(1-Aminoethyl)phenyl)acetamide

Cat. No.: B060770
CAS No.: 177948-74-2
M. Wt: 178.23 g/mol
InChI Key: ZORYGMLNMVLIDS-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-N-(4-(1-Aminoethyl)phenyl)acetamide is a chiral compound with significant interest in various scientific fields due to its unique structural properties and potential applications. The compound features an amine group attached to an aromatic ring, which is further connected to an acetamide group. This specific arrangement of functional groups imparts distinct chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Reductive Amination: : One common method for synthesizing ®-N-(4-(1-Aminoethyl)phenyl)acetamide involves the reductive amination of 4-acetylphenylamine. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

      Reaction Conditions: The reaction is usually carried out in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures.

  • Chiral Resolution: : Another approach involves the resolution of racemic N-(4-(1-Aminoethyl)phenyl)acetamide using chiral acids or bases to separate the ®-enantiomer from the (S)-enantiomer.

      Reaction Conditions: This method often requires the use of chiral chromatography or crystallization techniques under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the synthesis of ®-N-(4-(1-Aminoethyl)phenyl)acetamide may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

      Reagents and Conditions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid under mild to moderate conditions.

  • Reduction: : Reduction of the acetamide group can yield primary amines.

      Reagents and Conditions: Reducing agents like lithium aluminum hydride or borane in tetrahydrofuran are typically used.

  • Substitution: : The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

      Reagents and Conditions: Reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of N-(4-(1-Aminoethyl)phenyl)acetamide oxides or imines.

    Reduction: Production of N-(4-(1-Aminoethyl)phenyl)amine.

    Substitution: Derivatives like nitro or halogenated ®-N-(4-(1-Aminoethyl)phenyl)acetamide.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in asymmetric catalysis, aiding in the synthesis of other chiral molecules.

    Material Science: Used in the development of novel polymers and materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Protein Interaction Studies: Utilized in studies to understand protein-ligand interactions.

Medicine

    Pharmaceuticals: Explored as a potential therapeutic agent due to its bioactive properties.

    Diagnostics: Used in the development of diagnostic tools and assays.

Industry

    Chemical Manufacturing: Employed in the synthesis of fine chemicals and intermediates.

Mechanism of Action

The mechanism by which ®-N-(4-(1-Aminoethyl)phenyl)acetamide exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-(4-(1-Aminoethyl)phenyl)acetamide: The enantiomer of the compound, which may have different biological activities.

    N-(4-(1-Aminoethyl)phenyl)acetamide: The racemic mixture containing both ® and (S) enantiomers.

    N-(4-(1-Hydroxyethyl)phenyl)acetamide: A structurally similar compound with a hydroxyl group instead of an amine.

Uniqueness

®-N-(4-(1-Aminoethyl)phenyl)acetamide is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets compared to its enantiomer or racemic mixture. This uniqueness makes it valuable in asymmetric synthesis and as a potential therapeutic agent.

Properties

IUPAC Name

N-[4-[(1R)-1-aminoethyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(11)9-3-5-10(6-4-9)12-8(2)13/h3-7H,11H2,1-2H3,(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORYGMLNMVLIDS-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)NC(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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